N-(1-phenylpropylidene)hydroxylamine
Overview
Description
N-(1-phenylpropylidene)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a phenylpropylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-phenylpropylidene)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of phenylpropylidene derivatives with hydroxylamine under controlled conditions. For instance, the reaction of phenylpropylidene chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylpropylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitroso compounds, primary and secondary amines, and substituted hydroxylamines .
Scientific Research Applications
N-(1-phenylpropylidene)hydroxylamine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(1-phenylpropylidene)hydroxylamine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of enzymes. This interaction can alter the enzyme’s conformation and activity, leading to changes in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(1-phenylethylidene)hydroxylamine
- N-(1-phenylmethylidene)hydroxylamine
- N-(1-phenylbutylidene)hydroxylamine
Uniqueness
N-(1-phenylpropylidene)hydroxylamine is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it valuable in targeted applications where specific molecular interactions are required .
Biological Activity
N-(1-phenylpropylidene)hydroxylamine is an organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
This compound features a hydroxylamine functional group attached to a phenylpropylidene moiety. It can be synthesized through various methods, including the reaction of phenylpropylidene derivatives with hydroxylamine under controlled conditions. A common synthetic route involves the use of phenylpropylidene chloride reacted with hydroxylamine hydrochloride in the presence of sodium carbonate as a base.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes. It can act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites, which alters the enzyme's conformation and activity. This modulation can lead to significant changes in metabolic pathways, making it a valuable compound in biochemical research.
Anticancer Activity
Recent studies have highlighted the anticancer potential of hydroxylamine derivatives, including this compound. For instance, compounds with similar structures have shown promising results against various cancer cell lines, including those with specific mutations in the epidermal growth factor receptor (EGFR). One study reported that certain hydroxylamine-based inhibitors exhibited single-digit nanomolar activity against mutant EGFR forms, indicating their potential as effective anticancer agents .
Antifungal Properties
This compound has also been investigated for its antifungal properties. A related compound demonstrated significant anti-Candida activity, being nearly five times more potent than fluconazole against clinical isolates of Candida albicans (MIC = 0.6862 µmol/mL) . This suggests that this compound and its derivatives could serve as effective antifungal agents.
Antibacterial Activity
The antibacterial efficacy of hydroxylamine derivatives has been explored, particularly against drug-resistant strains. Compounds similar to this compound have shown promising selectivity indices (SI) against Gram-positive bacteria such as Staphylococcus aureus and Bacillus anthracis, indicating their potential as novel antibacterial agents . The mechanism behind this activity includes inhibiting radical formation in bacterial ribonucleotide reductase (RNR), which is crucial for bacterial growth .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound and its analogs:
Properties
IUPAC Name |
N-(1-phenylpropylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-9(10-11)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLJMYBJBOYUNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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